

Application Notes: 6-Propoxybenzothiazol-2amine in Kinase Inhibitor Screening

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Compound of Interest		
Compound Name:	6-Propoxybenzothiazol-2-amine	
Cat. No.:	B080791	Get Quote

Introduction

6-Propoxybenzothiazol-2-amine belongs to the benzothiazole class of heterocyclic compounds. This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its recurrence in a multitude of biologically active compounds. Derivatives of 2-aminobenzothiazole have shown promise as inhibitors of various protein kinases, which are critical regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them important therapeutic targets. These application notes provide a framework for utilizing **6-Propoxybenzothiazol-2-amine** as a screening candidate to identify novel kinase inhibitors. While specific data for this exact compound is not extensively published, the protocols and potential applications are based on established methodologies for analogous 2-aminothiazole and benzothiazole derivatives.[1][2][3][4][5]

Potential Kinase Targets and Therapeutic Areas

Derivatives of the benzothiazole and 2-aminothiazole core have been investigated for their inhibitory activity against a range of kinases implicated in oncology and inflammatory diseases. Based on the activities of structurally related compounds, **6-Propoxybenzothiazol-2-amine** is a viable candidate for screening against kinases such as:

- Tyrosine Kinases:
 - Epidermal Growth Factor Receptor (EGFR/HER) family[6]



- Src family kinases (e.g., Src, Lck)[4]
- Vascular Endothelial Growth Factor Receptor (VEGFR/KDR)[7]
- Serine/Threonine Kinases:
 - Aurora Kinases (A, B, C)[8]
 - Phosphoinositide 3-kinases (PI3Ks)[9]
 - AKT/Protein Kinase B

The potential therapeutic applications for active compounds derived from this scaffold could include various cancers (e.g., breast, lung, leukemia) and inflammatory disorders.[1][10]

Data Presentation: Representative Kinase Inhibition Data

The following table presents hypothetical, yet representative, quantitative data for the inhibitory activity of **6-Propoxybenzothiazol-2-amine** against a panel of selected kinases. This data is for illustrative purposes to demonstrate how screening results would be presented.

Kinase Target	IC50 (nM)	Assay Type
EGFR	85	Biochemical (HTRF)
Src	150	Cellular (Phospho-flow)
Aurora Kinase A	320	Biochemical (LanthaScreen)
ΡΙ3Κα	500	Biochemical (ADP-Glo)
VEGFR2 (KDR)	750	Cellular (ELISA)

Experimental Protocols

Detailed methodologies for key experiments in a kinase inhibitor screening cascade are provided below.



Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical)

This protocol describes a generic, high-throughput biochemical assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against a purified kinase.

Materials:

- Purified recombinant kinase
- Kinase-specific substrate (peptide or protein)
- ATP (Adenosine triphosphate)
- Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
- 6-Propoxybenzothiazol-2-amine (dissolved in DMSO)
- Detection reagent (e.g., ADP-Glo[™], HTRF®, LanthaScreen[™])
- Microplates (e.g., 384-well)
- Plate reader compatible with the detection chemistry

Procedure:

- Compound Preparation: Prepare a serial dilution of 6-Propoxybenzothiazol-2-amine in DMSO. Further dilute in assay buffer to the desired final concentrations.
- Assay Plate Preparation: Add the diluted compound solutions to the microplate wells. Include positive controls (no inhibitor) and negative controls (no enzyme).
- Enzyme and Substrate Addition: Add the purified kinase and its specific substrate to the wells.
- Initiation of Reaction: Start the kinase reaction by adding ATP to all wells.



- Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing the kinase reaction to proceed.
- Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent will quantify the extent of substrate phosphorylation or ATP consumption.
- Data Acquisition: Read the plate on a compatible plate reader to measure the signal (e.g., luminescence, fluorescence).
- Data Analysis: Plot the signal intensity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Target Engagement Assay

This protocol outlines a method to confirm that the compound inhibits the target kinase within a cellular context.

Materials:

- Cancer cell line expressing the target kinase (e.g., A549 for EGFR)
- Cell culture medium and supplements
- 6-Propoxybenzothiazol-2-amine
- Stimulant (e.g., EGF for the EGFR pathway)
- Lysis buffer
- · Antibodies (primary and secondary) for Western blot or ELISA
- SDS-PAGE gels and transfer apparatus
- Chemiluminescent substrate

Procedure:

• Cell Culture: Plate the cells in a multi-well plate and allow them to adhere overnight.

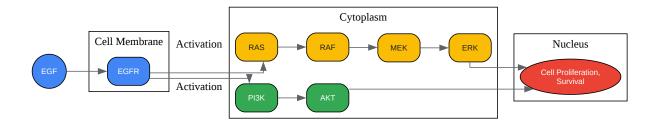


- Compound Treatment: Treat the cells with varying concentrations of 6 Propoxybenzothiazol-2-amine for a predetermined time (e.g., 2 hours).
- Kinase Activation: Stimulate the cells with an appropriate growth factor or mitogen to activate the target kinase pathway.
- Cell Lysis: Wash the cells with cold PBS and then lyse them to extract cellular proteins.
- Protein Quantification: Determine the protein concentration in each lysate.
- Western Blot Analysis:
 - Separate the protein lysates by SDS-PAGE.
 - Transfer the proteins to a PVDF membrane.
 - Probe the membrane with a primary antibody specific for the phosphorylated form of the target kinase or a downstream substrate.
 - Use an antibody for the total protein as a loading control.
 - Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
 - Visualize the protein bands using a chemiluminescent substrate.
- Data Analysis: Quantify the band intensities to determine the reduction in phosphorylation at different compound concentrations.

Visualizations Signaling Pathway Diagrams

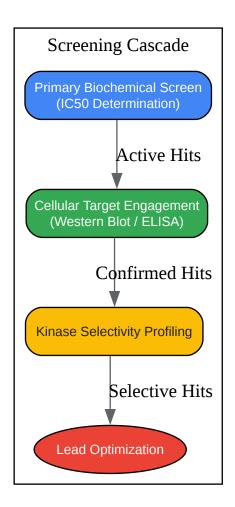
The following diagrams illustrate key signaling pathways that are often targeted in kinase inhibitor drug discovery.





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Caption: Simplified EGFR signaling pathway.



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Methodological & Application





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